Antidepressant Activity: Napactadine Achieves Efficacy Comparable to Imipramine in Preclinical Models
In preclinical antidepressant screening, napactadine (compound 33) demonstrated activity 'as active as imipramine' in the yohimbine lethality potentiation model [1]. The study directly compared napactadine to imipramine, a standard tricyclic antidepressant reference compound, establishing that the bicyclic amidine scaffold can achieve antidepressant efficacy on par with established tricyclic agents despite a distinct chemical structure [2].
| Evidence Dimension | Antidepressant activity |
|---|---|
| Target Compound Data | Potentiated yohimbine lethality (no specific numeric value provided in abstract) |
| Comparator Or Baseline | Imipramine |
| Quantified Difference | Qualitative statement: 'as active as imipramine' |
| Conditions | Yohimbine lethality potentiation assay in rodents |
Why This Matters
This comparative efficacy data positions napactadine as a bicyclic alternative to imipramine with potential mechanistic differentiation, relevant for researchers investigating non-tricyclic antidepressant mechanisms.
- [1] McCarthy JR, Wright DL, Schuster AJ, Abdallah AH, Shea PJ, Eyster R. New bicyclic antidepressant agent. Synthesis and activity of napactadine and related compounds. J Med Chem. 1985 Nov;28(11):1721-7. doi: 10.1021/jm00149a031. View Source
- [2] New Bicyclic Antidepressant Agent. Synthesis and ... - ACS Publications - PDF Free Download. Comparison of biological data presented in Table IV for this series of compounds indicated that 18 and 33 (napactadine) were of the most interest. They potentiated yohimbine lethality... View Source
